![molecular formula C8H13N3O2 B6362013 4-Nitro-1-(pentan-3-yl)-1H-pyrazole CAS No. 1240579-37-6](/img/structure/B6362013.png)
4-Nitro-1-(pentan-3-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Nitro-1-(pentan-3-yl)-1H-pyrazole (4-NP) is an organic compound that belongs to the pyrazole family. It is a heterocyclic compound with a nitrogen atom in the center of a ring of five carbon atoms. 4-NP is a synthetic compound and is used in a variety of scientific research applications. It is also used as a starting material in the synthesis of other compounds.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
- 4-Nitro-1-(pentan-3-yl)-1H-pyrazole and related compounds are used in various chemical synthesis processes. For example, a study by Baeva et al. (2020) demonstrated the synthesis of 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles through reactions involving similar compounds (Baeva et al., 2020). Another research by Bai and Du (2006) focused on the structural analysis of a related compound, demonstrating its planar pyrazole ring and the disorder in the nitro group atoms (Bai & Du, 2006).
Energetic Materials and Explosive Properties
- Pyrazole derivatives, including 4-nitro-1H-pyrazoles, are investigated for their potential in creating energetic materials. Yang et al. (2021) synthesized novel polynitro azoxypyrazole-based energetic compounds, which showed high thermal stability and moderate detonation performance, indicating their potential use in explosive materials (Yang et al., 2021).
Pharmaceutical and Medical Research
- In the medical field, certain pyrazole derivatives are explored for their pharmaceutical potential. For example, Gulea et al. (2020) studied the antimicrobial, antifungal, antioxidant, and anticancer activities of nickel complexes with pyrazole derivatives (Gulea et al., 2020).
Material Science and Coordination Chemistry
- Pyrazole derivatives are used in material science and coordination chemistry. Tretyakov et al. (2006) reported the formation of framework and polymer compounds from reactions involving pyrazole-based ligands, which indicates their application in material synthesis (Tretyakov et al., 2006).
properties
IUPAC Name |
4-nitro-1-pentan-3-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-7(4-2)10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPBXHJEKVYDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-(pentan-3-yl)-1H-pyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.